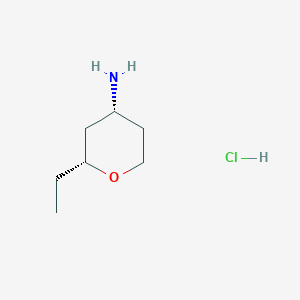

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Neurotherapeutics

Summary:

In the field of neurotherapeutic drug discovery, researchers have explored the use of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride as a selective agonist for group II metabotropic glutamate receptors (mGluRs). Specifically, it targets mGluR subtype 2 (mGluR2) and mGluR subtype 3 (mGluR3).

Methods of Application:

Researchers typically use in vitro and in vivo models to study the effects of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride on mGluRs. In vitro experiments involve cell-based assays using cultured neurons or recombinant mGluR proteins. In vivo studies utilize animal models (e.g., rodents) to assess the compound’s impact on neurotransmission and synaptic plasticity.

Results:

Activation of mGluR2 and mGluR3 by (2R,4R)-2-Ethyloxan-4-amine;hydrochloride modulates glutamate release, affecting synaptic transmission. Increased levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) within synapses lead to potential therapeutic effects in conditions such as anxiety, depression, and epilepsy .

Phytochemical Research

Summary:

Researchers explore the extraction and isolation of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride from natural sources, particularly mushrooms.

Methods of Application:

Successful extraction and isolation begin with careful selection and preparation of mushroom samples. Techniques include solvent extraction, chromatography (e.g., HPLC), and purification steps.

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

can be obtained from mushrooms, contributing to our understanding of natural product chemistry and potential bioactivity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,4R)-2-ethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJJUVKXFGWDS-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)

![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)

![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)

![3-[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2570297.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2570300.png)

![9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2570302.png)